molecular formula C16H15ClN4O2 B14155180 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 844463-08-7

1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B14155180
CAS No.: 844463-08-7
M. Wt: 330.77 g/mol
InChI Key: VPALIYCANQSSAY-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the formation of the piperidine ring and the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency, making the compound suitable for commercial applications.

Chemical Reactions Analysis

1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

844463-08-7

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O2/c17-12-3-1-2-11(8-12)15-20-13(9-18)16(23-15)21-6-4-10(5-7-21)14(19)22/h1-3,8,10H,4-7H2,(H2,19,22)

InChI Key

VPALIYCANQSSAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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